
1,1'-Dimethyl-4,4'-bipyridin-1-ium difluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride is a chemical compound known for its unique structure and properties. It is a derivative of bipyridine, where the nitrogen atoms in the pyridine rings are methylated, and the compound is further complexed with fluoride ions. This compound is of interest due to its applications in various fields, including chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride typically involves the methylation of 4,4’-bipyridine followed by the introduction of fluoride ions. One common method involves the reaction of 4,4’-bipyridine with methyl iodide in the presence of a base such as potassium carbonate to form 1,1’-dimethyl-4,4’-bipyridinium iodide. This intermediate is then treated with a fluoride source, such as potassium fluoride, to replace the iodide ions with fluoride ions.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can be reduced to form radical cations, which have applications in electrochemistry.
Substitution: The fluoride ions can be substituted with other anions, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halide exchange reactions can be carried out using halide salts like sodium chloride or sodium bromide.
Major Products
Oxidation: Oxidized forms of the compound with different oxidation states.
Reduction: Radical cations and other reduced species.
Substitution: Halide-substituted derivatives of the compound.
科学的研究の応用
1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a redox-active compound in electrochemical studies.
Biology: The compound has been studied for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of advanced materials, such as conductive polymers and molecular electronics.
作用機序
The mechanism of action of 1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride involves its interaction with molecular targets and pathways in various systems. In electrochemical applications, the compound undergoes redox reactions, where it can accept and donate electrons. This property is exploited in the design of redox-active materials and devices. In biological systems, the compound can interact with cellular components, leading to changes in cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride: Similar structure but with chloride ions instead of fluoride.
1,1’-Dimethyl-4,4’-bipyridinium dibromide: Similar structure but with bromide ions instead of fluoride.
4,4’-Bipyridine: The parent compound without methylation or complexation with fluoride ions.
Uniqueness
1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride is unique due to the presence of fluoride ions, which impart distinct chemical and physical properties. The fluoride ions can influence the compound’s reactivity, stability, and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
67291-29-6 |
|---|---|
分子式 |
C12H14F2N2 |
分子量 |
224.25 g/mol |
IUPAC名 |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;difluoride |
InChI |
InChI=1S/C12H14N2.2FH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
KEFBFCHEDQOPGP-UHFFFAOYSA-L |
正規SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[F-].[F-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)
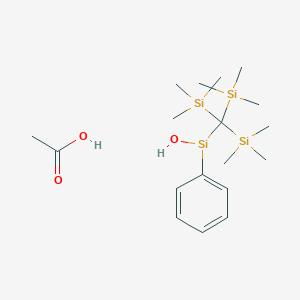
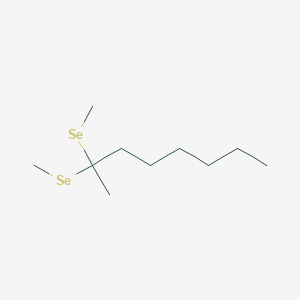
![barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B14461053.png)


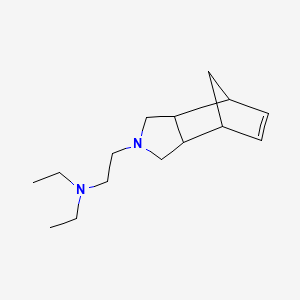

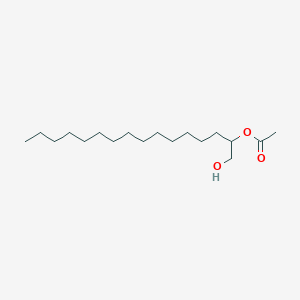
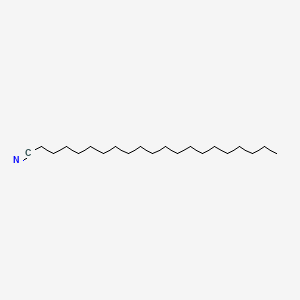
![N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14461090.png)


